molecular formula C6H3BrF3NS B1448381 2-Bromo-5-(trifluoromethylthio)pyridine CAS No. 1204234-94-5

2-Bromo-5-(trifluoromethylthio)pyridine

Cat. No. B1448381
M. Wt: 258.06 g/mol
InChI Key: QVZNGQVAAFSENY-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)pyridine is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . It has an empirical formula of C6H3BrF3N and a molecular weight of 225.99 .


Synthesis Analysis

The synthesis of 2-Bromo-5-(trifluoromethyl)pyridine involves a regioselective C-4 deprotonation with LDA and trapping with carbon dioxide . Another method involves a palladium-catalyzed α-arylation of a Refomatsky reagent .


Molecular Structure Analysis

The SMILES string for 2-Bromo-5-(trifluoromethyl)pyridine is FC(F)(F)c1ccc(Br)nc1 . The InChI key is GSKMWMFOQQBVMI-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Bromo-5-(trifluoromethyl)pyridine is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .


Physical And Chemical Properties Analysis

2-Bromo-5-(trifluoromethyl)pyridine is a solid with a melting point of 44-48 °C . It has a molecular weight of 225.99 .

Scientific Research Applications

Agrochemical Industry

  • Summary of Application : Trifluoromethylpyridines, such as 2-Bromo-5-(trifluoromethylthio)pyridine, are key structural motifs in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests .
  • Results or Outcomes : Over 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, indicating their widespread use and effectiveness .

Pharmaceutical Industry

  • Summary of Application : Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
  • Methods of Application : These compounds are typically used as intermediates in the synthesis of pharmaceutical products . The specific methods of application can vary depending on the specific drug.
  • Results or Outcomes : Many candidates containing trifluoromethylpyridine are currently undergoing clinical trials . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Palladium-Catalyzed α-Arylation

  • Summary of Application : This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction is a key step in the synthesis of various organic compounds .
  • Results or Outcomes : The outcome of this reaction is the formation of an α-arylated product . This product can be used as an intermediate in the synthesis of various other organic compounds .

Molecular Simulation

  • Summary of Application : “2-Bromo-5-(trifluoromethylthio)pyridine” can be used in molecular simulations . These simulations can provide valuable insights into the properties and behavior of this compound .
  • Methods of Application : This compound can be modeled using various software programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .
  • Results or Outcomes : The results of these simulations can provide valuable insights into the properties and behavior of this compound . This information can be used to guide the design of new compounds and reactions .

It’s also worth noting that the development of new applications for these compounds is an active area of research, and it’s likely that many novel applications will be discovered in the future . If you have any other questions or need further information, feel free to ask! 😊

Safety And Hazards

2-Bromo-5-(trifluoromethyl)pyridine is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

properties

IUPAC Name

2-bromo-5-(trifluoromethylsulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NS/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZNGQVAAFSENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1SC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601271658
Record name 2-Bromo-5-[(trifluoromethyl)thio]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(trifluoromethylthio)pyridine

CAS RN

1204234-94-5
Record name 2-Bromo-5-[(trifluoromethyl)thio]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204234-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-[(trifluoromethyl)thio]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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